molecular formula C18H17N3O3S2 B2518110 Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate CAS No. 391874-93-4

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate

Cat. No.: B2518110
CAS No.: 391874-93-4
M. Wt: 387.47
InChI Key: WRKCVCRDKVXLOW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate typically involves several steps:

  • Formation of 1,3,4-thiadiazole ring: : This is achieved through the cyclization of appropriate precursors in the presence of sulfur sources and ammonia or hydrazine under controlled conditions.

  • Naphthalene-2-carbonylation: : The thiadiazole intermediate undergoes a reaction with naphthalene-2-carbonyl chloride, resulting in the formation of the naphthalene-2-carbonylamino group.

Industrial Production Methods

On an industrial scale, the production process is optimized to ensure high yield and purity of the compound. This involves:

  • Batch or continuous flow reactors: : For controlled reaction conditions and scalability.

  • Purification techniques: : Such as recrystallization, chromatography, or distillation to isolate the desired compound.

  • Quality control: : Rigorous testing to ensure the compound meets specified standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate can undergo various chemical reactions, including:

  • Oxidation: : Leading to the formation of sulfoxides or sulfones.

  • Reduction: : Resulting in the cleavage of the thiadiazole ring.

  • Substitution: : Particularly nucleophilic aromatic substitution (S_NAr) on the naphthalene ring or the thiadiazole ring.

Common Reagents and Conditions

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

  • Reducing agents: : Like lithium aluminum hydride or sodium borohydride for reduction.

  • Nucleophiles: : Including amines and alkoxides for substitution reactions.

Major Products Formed

  • Sulfoxides and sulfones: : From oxidation.

  • Thiol-containing compounds: : From reduction.

  • Substituted thiadiazoles and naphthalenes: : From substitution reactions.

Scientific Research Applications

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex organic molecules.

  • Biology: : Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.

  • Medicine: : Studied for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action involves its interaction with various molecular targets and pathways. The naphthalene-2-carbonylamino group can engage in π-π stacking interactions with aromatic residues in proteins, while the thiadiazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the compound's observed biological effects.

Comparison with Similar Compounds

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate stands out due to its unique structural features and diverse functionality. Similar compounds include:

  • Thiadiazole derivatives: : Sharing the 1,3,4-thiadiazole core but differing in their substituents.

  • Naphthalene derivatives: : Containing the naphthalene ring but varying in functional groups.

  • Sulfur-containing esters: : Featuring the thioester linkage but with different aromatic or heterocyclic groups.

This compound's combination of these elements makes it a compound of significant interest for further study and application.

Biological Activity

Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, drawing on various research findings and case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Naphthalene Carbonyl Group : A naphthalene moiety attached to a carbonyl group, which may enhance biological activity.
  • Ethyl Propanoate Group : This ester group may contribute to the compound's solubility and bioavailability.

Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial properties. Various studies indicate that compounds similar to this compound demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Antibacterial Activity :
    • Compounds with a similar thiadiazole structure have shown activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MIC) ranging from 25 μg/mL to 62.5 μg/mL .
    • The presence of halogen substituents in the structure often enhances antibacterial efficacy .
  • Antifungal Activity :
    • Thiadiazole derivatives have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, with MIC values reported between 32 μg/mL and 42 μg/mL .

Anticancer Activity

Thiadiazole derivatives have been investigated for their potential anticancer properties. Studies indicate that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.

  • Cell Lines Tested :
    • The MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines have been commonly used in evaluating the anticancer potential of these compounds.
    • For instance, certain derivatives showed IC50 values as low as 0.28 µg/mL against MCF-7 cells, indicating potent growth inhibition .
  • Mechanism of Action :
    • The mechanism often involves cell cycle arrest at the G2/M phase and down-regulation of key proteins involved in tumor progression such as MMP2 and VEGFA .

Case Studies

Several studies highlight the promising biological activities of thiadiazole derivatives:

  • Study A : A series of new thiadiazole derivatives were synthesized and evaluated for antimicrobial activity. The derivatives exhibited significant antibacterial activity against E. coli and Bacillus mycoides, with some showing zones of inhibition up to 19 mm .
  • Study B : In vitro cytotoxicity assays revealed that specific thiadiazole compounds caused apoptosis in cancer cell lines without affecting normal cells, suggesting a selective action that could minimize side effects in therapeutic applications .

Data Summary

Biological ActivityTarget Organisms/Cell LinesMIC/IC50 ValuesReferences
AntibacterialS. aureus, E. coli25–62.5 μg/mL
AntifungalC. albicans, A. niger32–42 μg/mL
AnticancerMCF-7, HepG20.28 µg/mL

Properties

IUPAC Name

ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S2/c1-3-24-16(23)11(2)25-18-21-20-17(26-18)19-15(22)14-9-8-12-6-4-5-7-13(12)10-14/h4-11H,3H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKCVCRDKVXLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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